molecular formula C9H8F3NO B358696 N-(3-(Trifluoromethyl)phenyl)acetamide CAS No. 351-36-0

N-(3-(Trifluoromethyl)phenyl)acetamide

Cat. No.: B358696
CAS No.: 351-36-0
M. Wt: 203.16g/mol
InChI Key: HNIPNANLYHXYDE-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.1611 g/mol . It is also known by other names such as m-(Trifluoromethyl)acetanilide and 3-(Trifluoromethyl)acetanilide . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)acetamide has several scientific research applications:

Safety and Hazards

“N-(3-(Trifluoromethyl)phenyl)acetamide” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Preparation Methods

N-(3-(Trifluoromethyl)phenyl)acetamide can be synthesized through several methods. One common synthetic route involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form a Schiff base intermediate, which is then hydrolyzed to yield the desired product . Another method involves the reaction of 3-trifluoromethylaniline with acetic anhydride under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-(Trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIPNANLYHXYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188595
Record name Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)
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Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-36-0
Record name N-[3-(Trifluoromethyl)phenyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=351-36-0
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Record name m-Acetotoluidide, alpha,alpha,alpha-trifluoro-
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Record name 351-36-0
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Record name 351-36-0
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Record name Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)
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Record name 3'-trifluoromethylacetanilide
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Record name 3-(Trifluoromethyl)acetanilide
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Synthesis routes and methods I

Procedure details

To a solution of 161.0 g of α,α,α-trifluoro-m-toluidine in 500 ml of 2N hydrochloric acid, at room temperature, with vigorous agitation, is added rapidly 102.0 g of acetic anhydride. An exothermic reaction occurs and the temperature is allowed to rise spontaneously to about 50°. Subsequently, the mixture is allowed to cool to room temperature, and then cooled in ice. The crystalline solid is filtered to give 189.3 g of α,α,α-trifluoro-m-acetotoluidide.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-trifluoromethyl-phenylamine (4 g, 24.8 mmol), acetic anhydride (10.1 g, 99.3 mmol), DMAP (0.9 g, 7.4 mmol) and triethyl amine (2.5 g, 24.8 mmol) was heated to reflux 2 h. After completion of the reaction, the reaction mixture was cooled to room temperature, diluted with water, extracted with ethyl acetate, and the combined organic layers were dried over sodium sulphate and concentrated to dryness. The obtained residue was purified by column chromatography using 30% ethylacetate in hexane to get the title compound as off-white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of N-(3-(Trifluoromethyl)phenyl)acetamide derivatives in medicinal chemistry?

A: Research suggests that this compound serves as a crucial building block for synthesizing various compounds with potential biological activities. For instance, it acts as a key intermediate in synthesizing potential Hepatitis C Virus (HCV) inhibitors. [] Furthermore, researchers have explored the synthesis and antimicrobial properties of compounds derived from this compound, specifically focusing on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides. []

Q2: Can you explain the role of this compound in developing Fluorochloridone?

A: this compound acts as a key intermediate in the multi-step synthesis of Fluorochloridone, a herbicide. The synthesis involves reacting this compound with 2,2-dichloroacetyl chloride to obtain 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl) phenyl]-acetamide. This intermediate then undergoes a cyclization reaction in the presence of a copper catalyst to yield Fluorochloridone. []

Q3: How does the structure of this compound-based compounds influence their activity against the HCV NS3/4A protease?

A: While specific details about the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the this compound scaffold can significantly impact the inhibitory activity against the HCV NS3/4A protease. Computational methods, including virtual screening and molecular docking, are employed to identify potential inhibitors and understand their interactions with the target protease. []

Q4: What computational chemistry approaches have been utilized to investigate this compound derivatives?

A: Researchers have employed various computational chemistry techniques to explore the potential of this compound derivatives as antiviral agents. Specifically, ligand-based and structure-based virtual screening methods were used to identify potential HCV inhibitors. Molecular docking simulations were also performed using tools like AutoDock Vina to assess the binding affinity and interactions of these compounds with the viral envelope protein E2. []

Q5: Are there any environmental concerns associated with Fluorochloridone, a compound synthesized using this compound?

A: While the provided abstracts do not delve into the environmental impact of Fluorochloridone, it is crucial to acknowledge that herbicides can have ecological consequences. Further research is necessary to evaluate the ecotoxicological effects, biodegradability, and potential risks associated with Fluorochloridone in various environmental compartments. This research should guide the development of sustainable practices for its production, use, and disposal. []

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